6-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol
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Overview
Description
6-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit activity against various targets, including enzymes like phosphodiesterase (pde) and acetylcholinesterase (ache) .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit enzymes like pde . They bind to the catalytic domain of these enzymes, overlapping with the phosphate in the substrate during the hydrolysis process .
Biochemical Pathways
Similar compounds have been found to inhibit the release of various cytokines, which can lead to changes in skin structure and barrier function, as well as immune dysregulation in conditions like psoriasis and atopic dermatitis .
Pharmacokinetics
Similar compounds have been found to penetrate the skin and inhibit the transcription of various interleukins . This suggests that these compounds may have good bioavailability when applied topically.
Result of Action
Similar compounds have been found to inhibit the release of various cytokines, leading to changes in skin structure and barrier function .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins
Cellular Effects
It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol typically involves the following steps:
Formation of the Boronic Acid Intermediate: The initial step involves the preparation of the boronic acid intermediate.
Cyclization: The boronic acid intermediate undergoes cyclization to form the oxaborole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes:
Batch Processing: Involves the preparation of the boronic acid intermediate in large batches, followed by cyclization under controlled conditions.
Continuous Flow Processing: Utilizes continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly involving the fluorine atom, can lead to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced boron-containing compounds.
Substitution: Formation of various substituted derivatives with different functional groups.
Scientific Research Applications
6-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an antimicrobial and anticancer agent due to its unique boron-containing structure.
Materials Science: It is used in the development of novel materials with specific electronic and photophysical properties.
Chemical Biology: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazoles: Known for their applications in photovoltaics and as fluorescent sensors.
Benzo[c][1,2,5]oxadiazoles: Explored for their anticancer potential and hypoxia-targeting properties.
Uniqueness
6-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol is unique due to its boron-containing structure, which imparts distinct chemical and biological properties.
Biological Activity
6-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol is a compound belonging to the class of benzoxaboroles, which are characterized by a boron atom integrated into a cyclic structure. This compound has gained attention due to its unique chemical properties and significant biological activities, particularly as an antimicrobial agent. This article reviews its biological activity, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound is defined by the presence of a fluorine atom at the 6-position and two methyl groups at the 3-position on the benzo[c][1,2]oxaborole framework. This configuration contributes to its distinct reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits potent antimicrobial activity against various pathogens, including those resistant to conventional antibiotics. Its mechanism of action primarily involves the inhibition of specific enzymes critical for microbial survival. Some key findings include:
- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit leucyl-tRNA synthetase (LeuRS) in mycobacteria, disrupting protein synthesis essential for bacterial growth .
- Activity Against Resistant Strains : Studies reveal effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Antitumor Activity
While primarily recognized for its antimicrobial properties, preliminary studies suggest potential antitumor activity. Compounds similar to this compound have demonstrated the ability to inhibit tumor cell proliferation in vitro .
The biological activity of this compound can be attributed to its ability to form covalent bonds with target proteins. For instance:
- Binding Affinity : Interaction studies have shown that it effectively binds to target enzymes related to microbial metabolism and replication .
- Surface Plasmon Resonance Studies : These studies indicate strong binding interactions with specific targets, enhancing its potential as a therapeutic agent .
Synthesis and Derivatives
The synthesis of this compound typically involves several key steps:
- Formation of Boronic Acid Intermediate : The initial step involves synthesizing a boronic acid intermediate.
- Cyclization : This intermediate undergoes cyclization to form the oxaborole ring.
The synthetic routes can be optimized for yield and purity based on desired applications .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol | Fluorine at position 6 | Antimicrobial |
3,3-Dimethylbenzo[c][1,2]oxaborol-1(3H)-ol | No fluorine; two methyl groups | Moderate antimicrobial |
6-Nitro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol | Nitro group at position 6 | Enhanced activity against specific pathogens |
5-Fluoro-1-hydroxybenzo[c][1,2]oxaborole | Hydroxyl group at position 1 | Potentially broader spectrum |
This comparison highlights the unique combination of functional groups in this compound that enhances its binding affinity and biological efficacy compared to other benzoxaboroles.
Case Studies
Recent studies have focused on the application of benzoxaboroles in clinical settings. For example:
Properties
IUPAC Name |
6-fluoro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BFO2/c1-9(2)7-4-3-6(11)5-8(7)10(12)13-9/h3-5,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMHEJQNUSELNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=CC(=C2)F)C(O1)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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